molecular formula C20H15ClFN3O5 B602034 Indoxacarb Impurity 5 CAS No. 144171-39-1

Indoxacarb Impurity 5

Cat. No. B602034
CAS RN: 144171-39-1
M. Wt: 469.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Indoxacarb Impurity 5 is a metabolite of Indoxacarb, an insecticide . It is a white powder with a molecular weight of 439.65 . The compound has been shown to be detoxified by cytochrome P450 enzymes and other detoxification enzymes in the human body .


Physical And Chemical Properties Analysis

Indoxacarb Impurity 5 is a white powder with a molecular weight of 439.65 . More specific physical and chemical properties are not provided in the available resources.

Mechanism of Action

Target of Action

Indoxacarb Impurity 5, like its parent compound Indoxacarb, primarily targets the neuronal sodium channels in insects . These channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect’s nervous system .

Mode of Action

Indoxacarb Impurity 5 interacts with its targets by blocking the neuronal sodium channels . This blockage disrupts the normal flow of sodium ions, which is necessary for the generation and propagation of action potentials in neurons . As a result, the normal functioning of the insect’s nervous system is impaired, leading to paralysis and eventually death .

Biochemical Pathways

The primary biochemical pathway affected by Indoxacarb Impurity 5 is the sodium ion transport pathway. By blocking the neuronal sodium channels, it disrupts the electrochemical gradient necessary for the transmission of nerve impulses . This disruption affects various downstream effects, including muscle contraction, sensory perception, and other functions that rely on the normal functioning of the nervous system .

Pharmacokinetics

It is known that the parent compound indoxacarb is fairly lipophilic, with a partition coefficient (kow) of 465 , suggesting that it can readily cross biological membranes. This property might also apply to Indoxacarb Impurity 5, potentially influencing its bioavailability.

Result of Action

The molecular and cellular effects of Indoxacarb Impurity 5’s action primarily involve the disruption of the normal functioning of the insect’s nervous system. By blocking the neuronal sodium channels, it prevents the generation and propagation of action potentials in neurons . This disruption leads to paralysis and eventually death of the insect .

Action Environment

The action, efficacy, and stability of Indoxacarb Impurity 5 can be influenced by various environmental factors. For instance, the parent compound Indoxacarb is known to be stable under acidic conditions (pH 5), but it hydrolyzes more rapidly under alkaline conditions (pH 9) . Therefore, the pH of the environment could potentially affect the stability and efficacy of Indoxacarb Impurity 5. Additionally, certain insects, such as the oriental tobacco budworm, have been reported to develop resistance to Indoxacarb when exposed to it , suggesting that the presence of resistant insect populations could influence the compound’s action and efficacy.

Safety and Hazards

Indoxacarb, the parent compound of Indoxacarb Impurity 5, is known to be harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, may cause drowsiness or dizziness, causes damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N3O5/c1-30-17(28)19-9-11-8-12(21)2-7-15(11)16(19)26-27(10-31-19)18(29)25-13-3-5-14(6-4-13)32-20(22,23)24/h2-8H,9-10H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBDNGWVXFMUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009311
Record name Methyl 7-chloro-2-{[4-(trifluoromethoxy)phenyl]carbamoyl}-2,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144171-39-1
Record name Methyl 7-chloro-2-{[4-(trifluoromethoxy)phenyl]carbamoyl}-2,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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